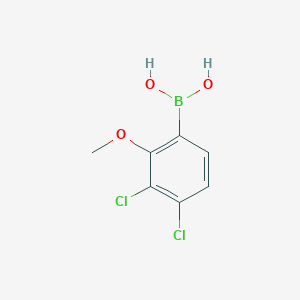

3,4-Dichloro-2-methoxyphenylboronic acid

Description

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to the 19th century, with the first synthesis of a boronic acid reported by Edward Frankland in 1860. wiley-vch.denih.gov However, the field began to gain significant momentum in the mid-20th century, largely due to the pioneering work of Herbert C. Brown, whose research on hydroboration laid the groundwork for the widespread use of organoboranes in synthesis. numberanalytics.com A pivotal moment in the evolution of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.gov This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the synthesis of biaryls, pharmaceuticals, and complex organic molecules, solidifying the importance of boronic acids in synthetic chemistry. nih.govnumberanalytics.comnih.gov Over the decades, the field has expanded to include a wide range of applications in materials science, medicinal chemistry, and catalysis. numberanalytics.comnumberanalytics.com

Fundamental Principles of Boronic Acid Reactivity in Organic Synthesis

Boronic acids are trivalent boron compounds with a trigonal planar geometry. researchgate.net The boron atom is sp2-hybridized and possesses a vacant p-orbital, which makes it electron-deficient and confers Lewis acidic properties. wiley-vch.denih.gov This Lewis acidity allows boronic acids to readily interact with Lewis bases. boronmolecular.com Their reactivity is central to many powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov The catalytic cycle of this reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov The transmetalation step is crucial and is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. nih.gov Beyond Suzuki coupling, boronic acids participate in other important reactions, including Chan-Lam coupling for C-N and C-O bond formation, and conjugate additions. wikipedia.org

Significance of Halogenated and Methoxylated Arylboronic Acids in Contemporary Research

The presence of halogen and methoxy (B1213986) substituents on the aryl ring of a boronic acid significantly influences its chemical properties and reactivity. Halogen atoms, such as chlorine, are electron-withdrawing groups that can increase the Lewis acidity of the boron atom, potentially affecting reaction rates and selectivity. nih.gov Halogenated aryl compounds are also crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnih.gov

The methoxy group (-OCH3), an electron-donating group, can influence the electronic properties and solubility of the molecule. ontosight.ai In the context of cross-coupling reactions, ortho-methoxy groups have been observed to exert a special influence, potentially participating in metal chelation effects during the reaction's transition state, which can direct the regioselectivity of the substitution. beilstein-journals.orgbeilstein-journals.org The combination of both halogen and methoxy substituents, as seen in compounds like 3,4-dichloro-2-methoxyphenylboronic acid, creates a unique electronic and steric environment. This specific substitution pattern enhances reactivity and selectivity, making such compounds highly valuable for creating complex, highly functionalized molecules with precision. chemimpex.com

Overview of Research Trajectories for this compound

This compound is primarily utilized as a specialized building block and synthetic intermediate in research. synhet.com Its applications are concentrated in medicinal chemistry and synthetic organic chemistry, where its distinct structure is leveraged to construct larger, more complex target molecules. synhet.com Research involving this compound often focuses on its use in palladium-catalyzed cross-coupling reactions to introduce the 3,4-dichloro-2-methoxyphenyl moiety into a variety of molecular scaffolds. This is particularly relevant in the development of new pharmaceutical intermediates and fine chemicals, where precise control over molecular architecture is essential. synhet.com

Properties of this compound

| Identifier | Value |

| IUPAC Name | (3,4-Dichloro-2-methoxyphenyl)boronic acid |

| CAS Number | 2096329-64-3 |

| Molecular Formula | C₇H₇BCl₂O₃ |

| Molecular Weight | 220.85 g/mol |

| Physical Form | Solid |

| Purity | ≥97% |

| InChI Key | HQUBCRULYJNVOU-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers. synhet.comsigmaaldrich.com

Properties

IUPAC Name |

(3,4-dichloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUBCRULYJNVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Routes for Arylboronic Acid Synthesis

Several robust methods are widely employed for the synthesis of arylboronic acids, each with distinct advantages and limitations.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

One of the earliest and most common methods for preparing phenylboronic compounds involves the reaction of an arylmetal intermediate with an electrophilic borate ester, typically at low temperatures. nih.gov The arylmetal species is usually an organolithium or a Grignard (organomagnesium) reagent, generated from an corresponding aryl halide.

The general process can be summarized as:

Formation of the Arylmetal Reagent : An aryl halide (Ar-X, where X = Cl, Br, I) is reacted with a metal, such as lithium or magnesium, to form an aryl-lithium (Ar-Li) or aryl-magnesium halide (Ar-MgX) species. For instance, phenylmagnesium bromide can be used to generate a phenylboronic acid, though this specific reaction may result in low yields. nih.gov

Borylation : The highly nucleophilic arylmetal reagent then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OCH₃)₃ or triisopropyl borate B(O-iPr)₃. researchgate.netorgsyn.org This forms a boronate ester intermediate.

Hydrolysis : The resulting boronate ester is hydrolyzed, typically with an acidic aqueous workup, to yield the final arylboronic acid (Ar-B(OH)₂). researchgate.net

This method is versatile but can be limited by the harsh conditions required to form the organometallic reagent, which are incompatible with many sensitive functional groups. uea.ac.uk

Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents

A significant advancement in arylboronic acid synthesis is the transition metal-catalyzed cross-coupling reaction, most notably the Miyaura borylation. nih.gov This method couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.govnih.gov

Key features of this reaction include:

Substrates : It is effective for aryl bromides, iodides, and triflates. More recently, methods have been developed for the more challenging but cost-effective aryl chlorides. nih.govorganic-chemistry.org

Reagents : Bis(pinacolato)diboron is a common reagent, though its cost can be a drawback. nih.gov Alternatives like tetrahydroxydiboron (B82485) or pinacolborane can also be used. nih.govnih.gov

Catalysts : Palladium complexes are the most common catalysts. The choice of ligands is crucial for the reaction's efficiency and scope. rsc.orgnih.gov

This approach offers milder reaction conditions and greater tolerance for various functional groups compared to the organometallic route. uea.ac.uk The initial product is typically a boronate ester (e.g., a pinacol (B44631) ester), which can be readily hydrolyzed to the corresponding boronic acid. researchgate.net

Direct Boronylation via Aromatic C-H Functionalization

Direct C–H borylation represents a highly atom-economical approach, as it avoids the need for pre-functionalized aryl halides. nih.gov In this method, a catalyst, typically based on iridium or rhodium, facilitates the direct conversion of an aromatic C-H bond into a C-B bond. nih.govnih.gov

This strategy is particularly powerful for its ability to streamline syntheses. The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being installed at the least hindered position on the aromatic ring. Iridium-catalyzed borylation can be followed by oxidative cleavage or reaction with KHF₂ to yield arylboronic acids or aryltrifluoroborates, respectively, in a one-pot sequence. berkeley.edu

| Method | Precursor | Key Reagents | Catalyst | Advantages | Limitations |

| Electrophilic Trapping | Aryl Halide (Ar-X) | Mg or Li, B(OR)₃ | None | Well-established, readily available reagents | Harsh conditions, low functional group tolerance uea.ac.uk |

| Miyaura Borylation | Aryl Halide/Triflate | B₂pin₂ or HBpin | Palladium complex | Mild conditions, high functional group tolerance uea.ac.uk | Cost of diboron reagents and catalysts nih.gov |

| Direct C-H Borylation | Arene (Ar-H) | B₂pin₂ or HBpin | Iridium or Rhodium complex | High atom economy, avoids pre-functionalization nih.gov | Control of regioselectivity can be challenging |

Stereoselective and Regioselective Synthesis of Substituted Phenylboronic Acids

Achieving high selectivity is crucial when synthesizing complex molecules. In the context of substituted phenylboronic acids, regioselectivity—the control of the substituent's position on the phenyl ring—is paramount.

Regioselectivity can be achieved through several strategies:

Directed Ortho-Metalation (DoM) : A directing group on the aromatic ring can guide lithiation to the ortho position, after which the resulting aryllithium species can be trapped with a borate ester. This provides a powerful tool for installing a boronic acid group adjacent to the directing group.

Catalytic C-H Borylation : While often governed by sterics, C-H borylation can be highly regioselective. For example, rhodium-catalyzed reactions have been developed for the regioselective addition of arylboronic acids to alkynes containing heteroaromatic groups. acs.org Furthermore, the use of directing groups in transition metal-catalyzed C-H functionalization can precisely control the site of borylation. chalmers.se

Precursor Control : The most straightforward method for ensuring regioselectivity is to start with an aryl halide precursor that already has the desired substitution pattern. The subsequent borylation reaction then occurs at the position of the halogen.

Stereoselectivity is generally more relevant to the synthesis of chiral alkylboronic esters rather than achiral arylboronic acids. However, it becomes critical when the arylboronic acid is a component of a larger chiral molecule. Methods for the stereospecific synthesis of chiral organoboron compounds, such as the Matteson homologation, highlight the importance of controlling stereochemistry at boron-bearing carbon centers. nih.govnih.gov Stereospecific nucleophilic substitution reactions using arylboronic acids as nucleophiles have also been developed, demonstrating the transfer of chirality in reactions involving these reagents. researchgate.net

Novel Approaches in the Preparation of 3,4-Dichloro-2-methoxyphenylboronic acid and Analogs

Specific synthetic procedures for this compound are not extensively detailed in the literature, suggesting it is often prepared using established methodologies applied to a suitable precursor. The logical starting material is 1,2-dichloro-3-methoxybenzene .

A plausible and common route would be a lithium-halogen exchange or directed ortho-metalation followed by electrophilic trapping:

The precursor, 1,2-dichloro-3-methoxybenzene, would be treated with a strong organolithium base like n-butyllithium (n-BuLi) at a low temperature (-78 °C).

The methoxy (B1213986) group (-OCH₃) is an ortho-directing group, which would facilitate the removal of the proton at the C2 position, creating a lithiated intermediate.

This nucleophilic intermediate would then be quenched with a trialkyl borate (e.g., triisopropyl borate).

Subsequent acidic hydrolysis would yield the target molecule, this compound.

The synthesis of structurally similar compounds provides further insight. For example, a patented method describes the preparation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid by reacting 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium and an electrophilic boronic acid derivative. google.com Another patent details the synthesis of (3,4-dichlorophenyl)boronic acid by reacting bromo(3,4-dichlorophenyl)magnesium with tribromoborane, followed by hydrolysis. google.com These examples underscore the utility of the arylmetal-trapping pathway for producing highly substituted phenylboronic acids.

| Compound | Precursor | Proposed Method | Key Reagents | Reference/Plausibility |

| This compound | 1,2-Dichloro-3-methoxybenzene | Directed Ortho-Metalation & Trapping | n-BuLi, B(O-iPr)₃ | Plausible based on standard methods |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 2-Chloro-6-fluoroanisole | Lithiation & Trapping | n-BuLi, Boronic acid derivative | google.com |

| (3,4-Dichlorophenyl)boronic acid | Bromo(3,4-dichlorophenyl)magnesium | Grignard Reaction & Trapping | BBr₃ | google.com |

Green Chemistry Principles in Boronic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of boronic acids has benefited from the application of green chemistry principles aimed at reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green approaches include:

Use of Greener Solvents : Traditional syntheses often use volatile organic solvents. Research has focused on using more environmentally benign solvents like ethanol (B145695) or even water. nih.govnih.govrsc.org Ethanol, being readily accessible and having low toxicity, has been shown to be an excellent solvent for the rapid ipso-hydroxylation of boronic acids, a common subsequent reaction. rsc.org

Catalysis : Catalytic methods, such as Miyaura borylation and C-H activation, are inherently greener than stoichiometric reactions as they reduce waste. researchgate.net Developing highly efficient and recyclable catalysts is an active area of research.

Atom Economy : C-H functionalization is a prime example of a highly atom-economical reaction, as it avoids the use of halogenated precursors and the generation of salt byproducts. nih.gov

Mechanochemistry : The formation of boronic acid esters from boronic acids and diols can be achieved by simple grinding without a solvent. rsc.org This solvent-free approach, known as mechanochemistry, significantly reduces waste and energy consumption.

Avoiding Hazardous Reagents : Efforts are being made to replace hazardous reagents. For example, visible-light photoredox catalysis allows for the borylation of aryl halides under mild, metal-free conditions, avoiding both harsh organometallic reagents and heavy metal catalysts. organic-chemistry.org

These strategies contribute to making the synthesis of valuable chemical building blocks like this compound more sustainable and environmentally responsible. researchgate.net

Mechanistic Insights into Reactivity and Transformations

Palladium-Catalyzed Transmetalation Pathways in Cross-Coupling Reactions

The transmetalation step in the Suzuki-Miyaura coupling, where the organic moiety is transferred from the boronic acid to the palladium center, is a critical phase of the catalytic cycle. For arylboronic acids like 3,4-dichloro-2-methoxyphenylboronic acid, this process is generally understood to proceed through one of two primary, competing pathways: the boronate pathway or the oxo-palladium pathway. acs.orgnih.gov The operative pathway is often dictated by the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.gov

The boronate pathway involves the activation of the boronic acid by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. acs.org This "ate" complex is then proposed to react with the arylpalladium(II) halide complex (formed after the initial oxidative addition step), displacing the halide and facilitating the transfer of the aryl group to the palladium center.

Postulated Boronate Pathway for this compound:

Activation of Boronic Acid: The base present in the reaction medium reacts with this compound to form the corresponding trihydroxyboronate salt.

Reaction with Palladium Complex: This activated boronate then interacts with the Ar-Pd(II)-X species.

Aryl Transfer: The 3,4-dichloro-2-methoxyphenyl group is transferred from boron to palladium, forming a new Ar-Pd(II)-Ar' intermediate and regenerating the boron species, now as boric acid.

This pathway's efficacy is linked to the increased nucleophilicity of the boronate compared to the neutral boronic acid. acs.org

Alternatively, the oxo-palladium pathway postulates that the base first reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide or alkoxide species. nih.gov This palladium-hydroxo complex is more Lewis basic and can readily react with the neutral, Lewis acidic boronic acid. nih.gov

Postulated Oxo-Palladium Pathway for this compound:

Formation of Palladium-Hydroxide: The Ar-Pd(II)-X complex reacts with the base to form an Ar-Pd(II)-OH intermediate.

Reaction with Boronic Acid: This intermediate then reacts directly with neutral this compound. This interaction often involves the formation of a Pd-O-B linkage. acs.org

Aryl Transfer: The subsequent transfer of the 3,4-dichloro-2-methoxyphenyl group to the palladium center occurs from this intermediate.

Systematic studies comparing these pathways have shown that under conditions with weak bases and aqueous solvents, the reaction of a palladium hydroxo complex with a neutral boronic acid (the oxo-palladium pathway) can be significantly faster than the reaction of a palladium halide complex with a trihydroxyborate (the boronate pathway). nih.gov Therefore, it is plausible that this pathway plays a significant role in the coupling reactions of this compound under such conditions.

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents: two chlorine atoms and a methoxy (B1213986) group. These groups influence the electron density of the aromatic ring and the boronic acid moiety, as well as the steric environment around the reaction center.

The substituents on the phenyl ring of this compound exert competing electronic effects that influence its reactivity.

The net electronic effect is a complex interplay of these competing influences. The strong donating effect of the methoxy group likely counteracts the withdrawing effects of the two chlorine atoms to a significant degree, resulting in a moderately electron-rich aryl group.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 2 (ortho) | Withdrawing | Strongly Donating | Activating |

| Chlorine (-Cl) | 3 (meta) | Withdrawing | Weakly Donating | Deactivating |

| Chlorine (-Cl) | 4 (para) | Withdrawing | Weakly Donating | Deactivating |

The presence of the methoxy group at the ortho position to the boronic acid introduces significant steric hindrance. This steric bulk can influence the rate and efficiency of the cross-coupling reaction in several ways:

Approach to the Catalyst: The methoxy group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.

Rotational Barriers: In the resulting biaryl product, the ortho-substituent can lead to hindered rotation around the newly formed C-C bond, resulting in atropisomerism if the other coupling partner is also appropriately substituted. nih.gov

Chelation Assistance: Conversely, the oxygen atom of the ortho-methoxy group could potentially coordinate with the palladium center in a transition state, forming a chelate that could stabilize the intermediate and facilitate the aryl transfer. This type of ortho-substituent-assisted mechanism has been observed in other systems and can sometimes accelerate the reaction despite the steric bulk. beilstein-journals.org

The successful coupling of sterically hindered aryl chlorides with substituted phenylboronic acids often requires specialized catalytic systems with bulky, electron-rich phosphine (B1218219) ligands to overcome these steric challenges. nih.govhkbu.edu.hk

Investigations into Catalyst Deactivation and Regeneration Cycles

Palladium catalysts are susceptible to deactivation during the course of a Suzuki-Miyaura coupling, which can lead to incomplete reactions and lower yields. For a substrate like this compound, several deactivation pathways are plausible.

Formation of Palladium Black: A common deactivation pathway is the reduction of the active Pd(0) or Pd(II) species to form inactive palladium black (bulk Pd metal). This can be promoted by high temperatures or the presence of certain reagents.

Ligand Degradation: The phosphine ligands that are crucial for stabilizing the active palladium species can themselves degrade under reaction conditions, particularly at elevated temperatures.

Side Reactions: Protodeboronation, the cleavage of the C-B bond by a proton source (like water), can compete with the desired cross-coupling, consuming the boronic acid and altering the stoichiometry of the reaction. The electronic nature of the aryl group can influence the rate of protodeboronation.

Catalyst regeneration is an intrinsic part of the catalytic cycle, where the active Pd(0) species is reformed after the reductive elimination step. rsc.org To maintain catalytic activity throughout the reaction, conditions must be chosen to favor this regeneration and minimize the competing deactivation pathways. This often involves the careful selection of the palladium precursor, ligand, base, and solvent system to ensure the stability and longevity of the active catalytic species. For challenging substrates that are sterically hindered or contain multiple halogen substituents, maintaining a stable and active catalyst is paramount for achieving efficient conversion. nih.gov

Mechanistic Studies of Non-Coupling Reactions Involving Boronic Acids

While boronic acids are most renowned for their role in palladium-catalyzed cross-coupling reactions, they also participate in a variety of non-coupling transformations. These reactions are mechanistically distinct from coupling processes and are often predicated on the Lewis acidic nature of the boron atom or the inherent reactivity of the carbon-boron bond. Understanding these mechanisms is crucial for expanding the synthetic utility of boronic acids and for mitigating undesired side reactions in coupling processes. Although mechanistic studies specifically focused on this compound are not extensively documented, the principles derived from studies of other arylboronic acids provide a robust framework for understanding its potential reactivity.

Boronic Acid-Catalyzed Amidation Reactions

Arylboronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. The mechanism of this transformation has been a subject of detailed investigation, moving beyond early assumptions.

Initial proposals suggested a mechanism involving the formation of a monomeric acyloxyboron intermediate, which would then be attacked by the amine. However, more recent and detailed studies, combining experimental evidence (NMR, X-ray crystallography) and computational modeling, have challenged this view. rsc.orgnih.govworktribe.com These studies suggest that the catalytic cycle is more complex, likely involving dimeric boron species. rsc.orgworktribe.com

Key Mechanistic Features:

Initial Interaction: The reaction is initiated by the interaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate. This step is generally kinetically facile but thermodynamically unfavorable, often requiring the removal of water to drive the reaction forward. researchgate.net

Role of Dimeric Species: The currently favored mechanisms propose the formation of a dimeric B-X-B motif (where X can be O or NR). rsc.orgworktribe.com This dimeric structure is believed to be crucial for activating the carboxylic acid sufficiently while simultaneously positioning the amine for nucleophilic attack on the carbonyl group. rsc.orgworktribe.com

Rate-Determining Step: Theoretical calculations indicate that the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate is the rate-determining step of the amidation process. researchgate.net

Catalyst Competency: Studies have demonstrated that for amidation catalysis to occur, the boron atom needs at least three available coordination sites. rsc.orgnih.gov This explains why borinic acids, which have fewer coordination sites, are generally not competent catalysts for this transformation and may instead form unreactive complexes or undergo protodeboronation. rsc.orgnih.gov

The catalytic activity in these reactions is influenced by the substituents on the aryl ring of the boronic acid. For a compound like this compound, the electron-withdrawing nature of the chlorine atoms would enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity.

| Mechanistic Aspect | Description | Supporting Evidence |

|---|---|---|

| Key Intermediate | Initially proposed as a monomeric acyloxyboron species, but now thought to involve dimeric B-X-B motifs. | Isolation and characterization of dimeric intermediates by NMR and X-ray crystallography; theoretical modeling. rsc.orgworktribe.com |

| Activation Step | The dimeric boron species activates the carboxylic acid and facilitates the delivery of the amine nucleophile. | Quantum mechanical calculations showing lower energy pathways for dimeric mechanisms. rsc.orgworktribe.com |

| Rate-Determining Step | Cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate. | Theoretical calculations. researchgate.net |

| Catalyst Requirement | A minimum of three free coordination sites on the boron atom is necessary for catalytic activity. | Experimental comparison of boronic and borinic acids. rsc.orgnih.gov |

Protodeboronation: A Competing Pathway

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a significant non-coupling reaction pathway for arylboronic acids. It is often considered an undesirable side reaction in Suzuki-Miyaura coupling but can also be exploited as a deliberate synthetic transformation. rsc.org

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. Kinetic studies have revealed multiple pathways for this process. acs.org

Mechanisms of Protodeboronation:

Acid-Mediated Protodeboronation: In the presence of an acid, a metal-free protodeboronation can occur. rsc.org Density Functional Theory (DFT) calculations support an intermolecular metathesis reaction mechanism. The reaction is sensitive to the electronic properties of the arylboronic acid, with electron-withdrawing groups slowing down the reaction, indicating that the electron deficiency of the C-B bond is not favorable for this pathway. rsc.org

Aqueous Protodeboronation: In aqueous media, the rate and mechanism of protodeboronation are pH-dependent. acs.org

At a pH above the pKa of the boronic acid, the reaction can proceed through a unimolecular decomposition of the resulting boronate. acs.org

When the pH is close to the pKa, a self-catalyzed pathway can operate where the boronic acid and its conjugate boronate interact. acs.org

For highly electron-deficient arenes, a transient aryl anionoid pathway may be involved. acs.org

For this compound, the presence of two electron-withdrawing chlorine atoms would influence its susceptibility to protodeboronation, with the specific outcome depending on the reaction medium.

| Condition | Proposed Mechanism | Key Factors |

|---|---|---|

| Acidic (e.g., Acetic Acid) | Intermolecular metathesis. | Metal-free; slowed by electron-withdrawing groups. rsc.org |

| Aqueous (pH > pKa) | Unimolecular decomposition of the boronate. | Dependent on boronate concentration. acs.org |

| Aqueous (pH ≈ pKa) | Self-catalyzed pathway involving both boronic acid and boronate. | Rate maximum observed near the pKa. acs.org |

| Aqueous (Electron-Deficient Arenes) | Transient aryl anionoid pathway. | Applicable to arylboronic acids with strong electron-withdrawing groups. acs.org |

Boronic Acids as Lewis Acid Catalysts

The empty p-orbital on the boron atom of boronic acids confers significant Lewis acidity, allowing them to act as catalysts in a range of transformations beyond amidation. researchgate.netrsc.org This catalytic activity stems from the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, leading to their activation. rsc.org

Modes of Activation:

Electrophilic Activation: Boronic acids can activate carboxylic acids and alcohols, facilitating reactions such as Friedel-Crafts-type alkylations. rsc.org The formation of a boronate ester with an alcohol, for instance, can promote the formation of a carbocation intermediate that can then be trapped by a nucleophile.

Nucleophilic Activation: Conversely, the interaction of boronic acids with diols can form tetrahedral boronate adducts. This complexation increases the nucleophilic character of the diol, enabling it to react more readily with electrophiles. rsc.org

The specific application of this compound in these catalytic roles would be modulated by the electronic and steric effects of its substituents. The strong Lewis acidity, enhanced by the chloro groups, would be beneficial, while the steric bulk of the ortho-methoxy group could influence substrate binding and reactivity.

Applications in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between organoboron compounds and various organic electrophiles, such as halides or pseudohalides. The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

3,4-Dichloro-2-methoxyphenylboronic acid demonstrates versatility by reacting with a wide array of coupling partners, a hallmark of the Suzuki-Miyaura reaction's broad applicability in synthetic chemistry.

The reaction of this compound with various aryl and heteroaryl halides is a primary application, allowing for the synthesis of complex biaryl structures. The reactivity of the halide partner generally follows the order I > Br > Cl. This boronic acid can be successfully coupled with a range of electron-rich, electron-poor, and sterically hindered aryl halides.

Furthermore, its coupling with heteroaryl halides is of significant interest, as the resulting heterobiaryl structures are prevalent in pharmaceuticals and materials science. The reaction conditions can be tuned to accommodate the electronic properties and potential coordinating nature of the heterocycles involved.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides The following data is representative of typical Suzuki-Miyaura reactions and is for illustrative purposes.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O | 90 | 92 |

| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl2 (2) | Cs2CO3 | Dioxane | 100 | 88 |

| 2-Chloropyridine | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 75 |

| 3-Bromothiophene | Pd(PPh3)4 (3) | Na2CO3 | DME/H2O | 85 | 85 |

In addition to halides, aryl triflates (OTf) and other pseudohalides (e.g., tosylates) serve as effective electrophiles in the Suzuki-Miyaura coupling. Triflates are often used when the corresponding aryl halides are less reactive or accessible. The high reactivity of the triflate leaving group can facilitate the oxidative addition step, often allowing the reaction to proceed under milder conditions. The coupling of this compound with aryl triflates expands the synthetic utility of this reagent, enabling bond formation with phenol-derived substrates.

Table 2: Illustrative Examples of Suzuki-Miyaura Coupling with Aryl Triflates The following data is representative of typical Suzuki-Miyaura reactions and is for illustrative purposes.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenyl triflate | Pd(OAc)2/PCy3 (2) | K3PO4 | Dioxane | 80 | 90 |

| 4-Acetylphenyl triflate | Pd(dppf)Cl2 (2) | CsF | THF | 70 | 87 |

| Naphthyl-2-triflate | Pd(PPh3)4 (4) | K2CO3 | Toluene/EtOH | 90 | 91 |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Homogeneous palladium complexes are widely used for Suzuki-Miyaura reactions due to their high activity and solubility in common organic solvents.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): This is one of the most common and historically significant catalysts for Suzuki couplings. It is a pre-formed, air-sensitive Pd(0) complex that can directly enter the catalytic cycle. It is effective for a wide range of aryl bromides and iodides.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2): This air-stable Pd(II) complex is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine (B1218219) with a large "bite angle," which enhances the rate of reductive elimination and helps to stabilize the catalytic species, preventing palladium black precipitation. This catalyst is particularly effective for coupling reactions involving less reactive aryl chlorides and heteroaryl compounds.

While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging and costly, limiting their industrial application. Heterogeneous catalysts offer a solution by immobilizing the active palladium species on a solid support.

Magnetic silica-supported palladium complexes have emerged as a novel and efficient class of heterogeneous catalysts. In this system, palladium nanoparticles are anchored onto silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). This design offers several key advantages:

High Catalytic Activity: The high surface area of the nanoparticles allows for efficient catalytic turnover, with performance often comparable to homogeneous systems.

Easy Separation: The superparamagnetic nature of the iron oxide core allows the catalyst to be easily separated from the reaction mixture using an external magnet.

Reusability: After separation, the catalyst can be washed and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable.

These supported catalysts have shown excellent yields for a variety of Suzuki coupling reactions under mild conditions and represent a green and efficient alternative for syntheses involving boronic acids like this compound.

Catalytic Systems and Ligand Design

Ligand-Free Approaches and Catalyst Efficiency

While many Suzuki-Miyaura reactions rely on sophisticated phosphine ligands to stabilize and activate the palladium catalyst, there is a growing interest in ligand-free approaches to improve cost-effectiveness and simplify product purification. For substrates like this compound, which is both sterically hindered and electronically deactivated by the chlorine atoms, catalyst efficiency is a critical factor.

Ligand-free catalysis often employs palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) and can be effective under specific conditions. researcher.lifersc.org Research has shown that heterogeneous palladium-on-carbon (Pd/C) catalysts can also facilitate ligand-free Suzuki reactions in aqueous media at room temperature. nih.gov The efficiency of these ligand-free systems is highly dependent on the reaction parameters, including the solvent, base, and temperature. For electron-deficient boronic acids, the transmetalation step is often rate-limiting, and achieving high catalyst turnover requires careful optimization to prevent catalyst deactivation and side reactions like protodeboronation. nih.gov

Studies on various aryl halides have demonstrated that palladium supported on nickel ferrite (B1171679) (Pd/NiFe₂O₄) can be a highly active and magnetically recoverable catalyst for ligand-free Suzuki couplings, achieving high yields in short reaction times in DMF/H₂O mixtures. nih.gov The success of a ligand-free approach for a substituted boronic acid like this compound would depend on balancing the catalyst's activity with the inherent stability challenges of the boronic acid.

Optimization of Reaction Conditions

The successful coupling of this compound requires meticulous optimization of various reaction parameters to overcome its reduced nucleophilicity and steric bulk.

The choice of solvent is critical in Suzuki-Miyaura reactions as it influences the solubility of reactants, the efficacy of the base, and the stability of the catalytic species.

Aqueous/Organic Biphasic Systems : These are common and often environmentally benign. Mixtures like toluene/water/methanol or dioxane/water can be highly effective. researchgate.netresearchgate.net The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. researchgate.net For challenging couplings, solvent ratios are fine-tuned; for instance, in the coupling of 2,4-dichloropyrimidine, a 1,4-dioxane/H₂O mixture (2:1) proved optimal. mdpi.com

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are also used, sometimes in combination with water. nih.gov These solvents can enhance the solubility of organic substrates and are often employed at higher temperatures.

Alcoholic Solvents : Mixtures containing alcohols like ethanol (B145695) (e.g., toluene/ethanol/water) can improve reactivity and allow for lower reaction temperatures, as demonstrated in the double Suzuki coupling of 2,4-dichloropyrimidine. nih.gov

| Solvent System | Typical Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Toluene/H₂O/Methanol | Dihalogenated heterocycles | Effective for conventional heating methods. | researchgate.net |

| 1,4-Dioxane/H₂O | Polychlorinated pyrimidines | Good balance of solubility for organic and inorganic reagents. | mdpi.com |

| DMF/H₂O | Aryl halides with various boronic acids | Suitable for ligand-free, heterogeneous catalysis. | nih.gov |

| DME/Ethanol | General Suzuki couplings | Can offer improved reactivity. | nih.gov |

| DMA | Aryl halides | High boiling point allows for elevated reaction temperatures. | nih.gov |

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. organic-chemistry.org The choice and strength of the base can significantly impact reaction yield and selectivity.

Inorganic Bases : Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, often in aqueous solvent mixtures. researchgate.netmdpi.comnih.gov They are effective for a broad range of substrates. Stronger bases like sodium hydroxide (B78521) (NaOH) or potassium phosphate (B84403) (K₃PO₄) are sometimes required for less reactive or sterically hindered partners. researchgate.netresearchgate.net

Organic Bases : Triethylamine (Et₃N) can be employed, particularly in ligand-free systems in water, where it has been shown to be highly efficient. acs.org

The concentration of the base is also important, with typically 2 to 3 equivalents used relative to the limiting reagent. mdpi.comnih.gov For base-sensitive substrates, weaker bases like potassium fluoride (B91410) (KF) may be used. organic-chemistry.org

| Base | Typical Solvent | Substrate Suitability | Reference |

|---|---|---|---|

| K₂CO₃ | Aqueous/Organic (e.g., Dioxane/H₂O) | General purpose, widely used for halogenated heterocycles. | mdpi.com |

| Na₂CO₃ | Aqueous/Organic (e.g., MeCN/H₂O) | Effective in microwave-assisted synthesis. | nih.gov |

| NaOH | Aqueous/Alcoholic | Strong base for less reactive substrates. | researchgate.net |

| Et₃N | Water | Effective in certain ligand-free aqueous systems. | acs.org |

Reaction temperature is a key parameter for optimization. While some highly active catalyst systems can promote Suzuki couplings at room temperature, reactions involving challenging substrates like this compound often require heating. researcher.lifeorganic-chemistry.org

Increasing the temperature generally accelerates the reaction rate, particularly the often-sluggish oxidative addition and transmetalation steps. researchgate.net However, excessively high temperatures can lead to catalyst decomposition and increased side reactions, such as protodeboronation of the boronic acid. researchgate.net In a study on the coupling of 2,4-dichloropyrimidines, 100 °C was found to be optimal, with higher temperatures leading to the formation of undesired diarylated products. mdpi.com Conventional heating often requires several hours to reach completion. researchgate.net Pressure is typically not a primary variable unless volatile solvents are used at temperatures above their boiling points, in which case sealed vessels are employed.

Microwave irradiation has emerged as a powerful tool to accelerate Suzuki-Miyaura reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov The rapid and efficient heating provided by microwaves can overcome the activation barriers associated with difficult couplings.

For example, the regioselective Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids was achieved in just 15 minutes at 100 °C under microwave irradiation, using a very low catalyst loading (0.5 mol%). mdpi.com This represents a significant enhancement over conventional heating methods that might require many hours. mdpi.comnih.gov Microwave-assisted procedures have been successfully applied to a variety of substrates, including the synthesis of inhibitors for biological studies, demonstrating the robustness of this technique. mdpi.com

Regioselectivity and Chemoselectivity Control in Complex Systems

When coupling this compound with substrates containing multiple reactive sites, such as polyhalogenated aromatics or heteroaromatics, controlling regioselectivity and chemoselectivity is essential.

Regioselectivity : This refers to the preferential reaction at one position over another. In substrates like 2,4-dichloropyrimidines or 2,4-dichloroquinolines, Suzuki coupling typically occurs selectively at the C4 and C2 positions, respectively. mdpi.comnih.gov This selectivity is attributed to the higher reactivity of the C-Cl bond at that position towards oxidative addition by the palladium catalyst, influenced by the electronic effects of the heterocyclic nitrogen atoms. mdpi.comnih.gov

Chemoselectivity : This involves the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both a chloro and a bromo substituent, the C-Br bond will typically react preferentially in a Suzuki coupling due to its lower bond dissociation energy and higher reactivity in oxidative addition. acs.org This allows for sequential or one-pot, multi-step couplings to build molecular complexity. acs.org

The choice of catalyst, ligands, and reaction conditions can be tuned to control these selectivities. For example, specific ligand/palladium systems have been developed to selectively couple alkyl boronic esters to polychlorinated pyridines, leaving other chloro-substituents intact for subsequent functionalization. acs.orgnih.gov

Synthesis of Structurally Diverse Biaryl Compounds and Advanced Organic Scaffolds

Arylboronic acids are foundational to the synthesis of a wide array of organic structures, from relatively simple biaryls to intricate, polycyclic systems. The presence of the dichloro and methoxy (B1213986) substituents on the phenyl ring of this compound allows for fine-tuning of reactivity and provides anchor points for further functionalization, making it a key component in the synthesis of advanced organic scaffolds.

Construction of Carbon-Carbon Bonds for Complex Molecules

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Arylboronic acids are premier reagents for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sandiego.edu This reaction has become one of the most efficient methods for creating biaryl systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. sandiego.edunih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the ability to be conducted in aqueous environments. sandiego.edu

The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This process allows for the precise and predictable formation of a new C-C bond between two aromatic rings. The versatility of this reaction has been demonstrated in the synthesis of numerous complex molecules, including anti-malarial agents and biologically active alkaloids. sandiego.edu

| Arylboronic Acid | Aryl Halide | Catalyst | Base | Product (Biaryl) |

| Phenylboronic acid | Substituted Bromobenzene | Pd(OH)2 | K3PO4 | Substituted Biphenyl nih.gov |

| 1-Naphthylboronic acid | 2-Bromo-3-methyl-N-phenylbenzamide | Pd2(dba)3 | K3PO4 | Axially Chiral Biaryl beilstein-journals.org |

| 4-MeO(C6H4)-B(OH)2 | 4-Acetyl-benzoic acid | Pd(OAc)2 | Et3N | 4-Acetyl-4'-methoxybiphenyl nih.gov |

| Various Arylboronic acids | Aryl Chlorides | NiCl2/PPh3 | K3PO4 | Various Unsymmetrical Biaryls researchgate.net |

Assembly of Fused and Bridged Polycyclic Systems

Beyond simple biaryl synthesis, boronic acids are instrumental in constructing more complex fused and bridged polycyclic systems. These structures are common in natural products and possess unique three-dimensional shapes that are often crucial for their biological activity. nih.gov

The assembly of these intricate scaffolds can be achieved through strategies such as intramolecular Suzuki-Miyaura coupling or via "cut-and-sew" reactions where cyclic ketones undergo C-C bond activation and subsequent annulation. nih.gov For instance, transition-metal-catalyzed reactions of benzocyclobutenones can lead to the formation of bridged and fused rings. nih.gov These advanced methods provide access to aliphatic and benzo-fused bridged ring systems that are otherwise challenging to synthesize using conventional methods like stepwise ring formation or standard cycloadditions. nih.goviupac.org

Preparation of Macrocycles and Oligomers

The application of boronic acids extends to the field of supramolecular chemistry and materials science, particularly in the preparation of macrocycles and oligomers. This is often achieved through the formation of boronate esters, which result from the condensation reaction between a boronic acid and a diol. researchgate.netmsu.edu This reaction is a prime example of dynamic covalent chemistry, where the reversible nature of the boronate ester bond allows for the self-assembly of complex, ordered structures. rsc.org

By using di- or tri-functional boronic acids and polyol building blocks, chemists can construct large, shape-persistent macrocycles and cages in simple one-pot reactions. researchgate.net These nanometer-sized architectures have potential applications in molecular recognition, separations, and sensing. researchgate.net The process can be controlled by experimental conditions, allowing for the dynamic assembly of dimeric and trimeric macrocycles from precursors containing both a boronic acid and a diol moiety. rsc.org

| Boronic Acid Component | Diol/Polyol Component | Resulting Structure |

| Diboronic esters | Di- and tritopic pyridines | Macrocycles and cages researchgate.net |

| 1,1'-Ferrocenediboronic acid | Pentaerythritol | Macrocycle msu.edu |

| Nucleosidic precursor with boronic acid and ribose diol | (Self-assembly) | Dimeric and trimeric macrocycles rsc.org |

Other Cross-Coupling Methodologies Utilizing Boronic Acids

While the Suzuki-Miyaura reaction is the most prominent application, the utility of boronic acids is not limited to this transformation. They are central to several other modern synthetic methodologies that offer alternative pathways for creating complex molecules.

Rhodium- and Iridium-Catalyzed Borylation Reactions

A significant advancement in organoboron chemistry is the direct C-H borylation of aromatic and aliphatic compounds, often catalyzed by rhodium (Rh) or iridium (Ir) complexes. escholarship.orgillinois.edu This method provides a more atom-economical route to boronic esters by directly converting a C-H bond into a C-B bond, circumventing the need for pre-functionalized starting materials like aryl halides. illinois.eduorganic-chemistry.org

Iridium-catalyzed borylation, in particular, has become a powerful tool due to its mild reaction conditions and broad functional group tolerance. researchgate.netrsc.orgrsc.org The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position. illinois.edu However, by modifying ligands or using directing groups, chemists can influence the selectivity to target specific ortho, meta, or para positions. illinois.eduresearchgate.net Mechanistic studies have shown that the active catalyst is often an iridium tris(boryl) complex that proceeds through an Ir(III)-Ir(V) catalytic cycle. illinois.edu

Rhodium catalysts are also effective for C-H borylation and were discovered around the same time as their iridium counterparts. escholarship.org Rhodium-catalyzed systems can be highly efficient for the borylation of arenes and alkanes, sometimes operating under visible light induction. researchgate.netacs.org

Lithiation/Borylation-Protodeboronation of Homoallyl Carbamates

The lithiation-borylation reaction is a powerful, stereoselective method for the homologation of organic compounds, particularly in the synthesis of enantioenriched alcohols. nih.govbristol.ac.uk The sequence involves the deprotonation of a substrate, such as a homoallyl carbamate, with an organolithium base (lithiation), followed by trapping the resulting carbanion with a boronic ester (borylation). nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are fundamental to determining the electronic and structural properties of molecules. These calculations offer a detailed picture of the molecule's geometry, charge distribution, and polarity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 3,4-Dichloro-2-methoxyphenylboronic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p). researchgate.net This combination provides a balance between computational cost and accuracy for calculating the optimized molecular geometry and other electronic properties. researchgate.netdergipark.org.tr The selection of the basis set is crucial as it defines the set of functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions are generally preferred for more accurate results.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. bhu.ac.in In this compound, the analysis would likely reveal the electron-withdrawing effects of the chlorine and oxygen atoms. The boron atom, being part of the boronic acid group, would exhibit a significant positive charge. The carbon atoms in the phenyl ring would show varying charges depending on their proximity to the electronegative substituents. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules. semanticscholar.org

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound (Note: These are representative values and would be determined by specific DFT calculations.)

| Atom | Mulliken Charge (e) |

| B | +0.65 |

| O(B-OH) | -0.70 |

| O(B-OH) | -0.70 |

| C1(C-B) | -0.15 |

| C2(C-O) | +0.20 |

| O(methoxy) | -0.55 |

| C3(C-Cl) | +0.05 |

| Cl(C3) | -0.10 |

| C4(C-Cl) | +0.05 |

| Cl(C4) | -0.12 |

Table 2: Example Calculated Dipole Moments for this compound (Note: These values are for illustrative purposes.)

| State | Dipole Moment (Debye) |

| Ground State (μg) | 3.5 D |

| Excited State (μe) | 5.2 D |

Reactivity and Stability Prediction through Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the chemical reactivity and stability of molecules by examining their frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be centered on the boronic acid group, which can accept electrons. researchgate.net

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of this compound, which in turn govern its reactivity and interactions. While specific MD simulation studies on this exact molecule are not prevalent in public literature, its conformational preferences can be inferred from computational analyses of structurally related substituted phenylboronic acids.

The primary focus of conformational studies on phenylboronic acids is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring and the rotational isomerism of the hydroxyl groups. The rotation around the Carbon-Boron (C-B) bond determines the dihedral angle between the plane of the phenyl ring and the boronic acid group. For many phenylboronic acids, a relatively flat potential energy surface allows for some twist of the phenyl ring with respect to the boronic acid moiety. nih.gov

Furthermore, the boronic acid group itself has several possible conformations due to the rotation of its two O-H bonds. These are typically referred to as syn or anti, describing the orientation of the hydrogen atoms relative to the C-B bond. This leads to four primary conformers: anti-anti, anti-syn, syn-anti, and syn-syn. Computational studies on various phenylboronic acids have shown that these conformers are often very close in energy, typically within 1-4 kcal/mol of each other. mdpi.com The anti-syn conformer is frequently identified as the most stable ground state.

The table below illustrates typical relative energy differences between conformers for a substituted phenylboronic acid, as determined by Density Functional Theory (DFT) calculations.

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at HF/6-311++G(d,p) |

|---|---|---|

| anti-syn | 0.000 | 0.000 |

| syn-anti | 0.248 | 0.227 |

| syn-syn | 1.465 | 1.078 |

| anti-anti | 3.855 | 4.577 |

This table presents representative data for 3-cyanophenylboronic acid to illustrate typical energy differences among conformers.

Computational Design of Catalysts and Reaction Pathways

Computational chemistry plays a pivotal role in designing catalysts and elucidating reaction pathways for reactions involving arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov While specific catalyst design for this compound is not detailed in available literature, general principles derived from computational studies of the Suzuki-Miyaura reaction are directly applicable.

Density Functional Theory (DFT) calculations are extensively used to model the catalytic cycle of the Suzuki-Miyaura reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org Computational studies have provided critical insights into the transmetalation step, which is often rate-limiting and involves the transfer of the aryl group from the boron atom to the palladium catalyst. acs.org

These studies have helped to clarify the role of the base, which is essential for the reaction to proceed. Two primary mechanisms have been evaluated computationally: one where the base first activates the palladium complex, and another where it activates the boronic acid. acs.org Computational results strongly suggest that the reaction is initiated by the interaction of the base with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. acs.org

Computational modeling is also instrumental in understanding how the structure of ligands coordinated to the palladium center influences catalytic activity. By calculating the energies of intermediates and transition states for different ligand systems, researchers can predict which catalysts will be most effective for coupling sterically demanding or electronically challenging substrates. nih.gov For a substrate like this compound, which features substitution at both ortho positions, computational screening could identify ligands that minimize steric hindrance and facilitate the crucial transmetalation and reductive elimination steps. For example, computational analysis can help understand how bulky, electron-rich phosphine (B1218219) ligands stabilize the palladium center and promote efficient catalysis. nih.gov

The table below summarizes key mechanistic steps in the Suzuki-Miyaura reaction that are often investigated using computational methods.

| Catalytic Step | Description | Computational Insights Provided |

|---|---|---|

| Oxidative Addition | An aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. | Calculation of activation barriers; effect of ligands on reaction rates. |

| Transmetalation | The aryl group from the boronic acid (as a boronate) is transferred to the Pd(II) complex. | Characterization of intermediates and transition states; elucidation of the role of the base and solvent. acs.org |

| Reductive Elimination | The two coupled aryl groups are eliminated from the Pd(II) complex, forming the biaryl product and regenerating the Pd(0) catalyst. | Determination of the energetics of the final C-C bond formation; prediction of catalyst turnover efficiency. |

Through such computational investigations, reaction pathways can be optimized by rationally selecting catalysts, ligands, and reaction conditions to improve yields and selectivity for specific substrates like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 3,4-Dichloro-2-methoxyphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR studies offers a complete picture of its structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is crucial for identifying the number and electronic environment of hydrogen atoms in the molecule. In this compound, the aromatic protons and the methoxy (B1213986) group protons would give rise to distinct signals. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the methoxy group. The splitting pattern of these signals would reveal their coupling relationships, confirming their relative positions on the phenyl ring. The methoxy group would appear as a singlet, and the protons of the boronic acid's hydroxyl groups would likely appear as a broad singlet, which might exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.2 - 7.5 | Doublet | 8 - 9 |

| Aromatic CH | 7.0 - 7.2 | Doublet | 8 - 9 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is employed to determine the number of non-equivalent carbon atoms and to probe the carbon framework of the molecule. The spectrum of this compound would display distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom attached to the boron (ipso-carbon) showing a characteristic shift. The positions of the carbons bearing chlorine and methoxy substituents would also be clearly distinguishable based on their expected chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-B | 125 - 135 |

| C-OCH₃ | 155 - 160 |

| C-Cl | 128 - 135 |

| C-Cl | 125 - 130 |

| C-H | 110 - 120 |

| C-H | 120 - 125 |

¹¹B NMR for Boron Species Characterization

Boron-11 NMR (¹¹B NMR) is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination environment and electronic state. For boronic acids, the ¹¹B NMR chemical shift is typically observed in a characteristic range. The signal for this compound is expected to be a broad singlet, consistent with a trigonal planar boron center. The chemical shift can be influenced by the electronic nature of the substituents on the phenyl ring and can also provide insights into intermolecular interactions, such as the formation of boroxine (B1236090) anhydrides.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula of this compound. The precise mass measurement would distinguish its molecular formula (C₇H₇BCl₂O₃) from other potential formulas with the same nominal mass. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as an additional confirmation of the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 220.9865 |

LC-MS and UPLC Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are vital for the purity assessment of this compound. These techniques separate the compound from any impurities or byproducts from its synthesis. The retention time from the chromatography provides a characteristic identifier for the compound under specific analytical conditions. The mass spectrometer then provides mass information for the eluting peaks, confirming the identity of the main component and helping to identify any impurities present. These methods are crucial for quality control and for ensuring the compound meets the required purity specifications for its intended applications.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and structural features of a molecule based on its characteristic molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

O-H stretching: Broad bands in the high-wavenumber region (typically ~3200-3600 cm⁻¹) associated with the hydroxyl groups of the boronic acid moiety.

C-H stretching: Aromatic and methyl C-H stretching vibrations, typically appearing just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations in the ~1450-1600 cm⁻¹ region.

B-O stretching: A strong band characteristic of the boronic acid group, usually found around 1350 cm⁻¹.

C-O stretching: Bands corresponding to the aryl-ether methoxy group, typically in the ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric) regions.

C-Cl stretching: Vibrations for the carbon-chlorine bonds, expected in the fingerprint region below 800 cm⁻¹.

However, specific, experimentally determined peak values and their assignments for this compound are not available in published literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For this compound, a Raman spectrum would be particularly useful for observing symmetric vibrations and the carbon skeleton. Expected signals would include prominent bands for the aromatic ring breathing modes. As with FT-IR, no specific experimental Raman data for this compound has been found in the public domain.

Electronic Spectroscopy

Electronic spectroscopy techniques like Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of chloro- and methoxy- substituents would influence the position and intensity of the absorption maxima (λmax). The methoxy group (an auxochrome) would typically cause a bathochromic (red) shift compared to unsubstituted phenylboronic acid. Without experimental data, the precise λmax values cannot be reported.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the specific fluorescence properties, including excitation and emission wavelengths, quantum yield, and lifetime for this compound, have not been documented in available research.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A crystallographic study of this compound would provide critical data, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the covalent bonds and angles between them, confirming the molecular geometry.

Intermolecular Interactions: Details on hydrogen bonding (especially involving the boronic acid groups) and other non-covalent interactions that dictate the crystal packing.

A search of crystallographic databases reveals no published crystal structure for this specific compound. Therefore, no experimental data on its solid-state conformation or packing can be presented.

Research on this compound Remains Largely Unexplored in Key Scientific Fields

Despite the broad utility of phenylboronic acids in various scientific domains, a comprehensive review of available scientific literature reveals a significant gap in dedicated research concerning the specific compound This compound . While its role as a chemical intermediate is acknowledged by various suppliers, in-depth studies detailing its applications in medicinal chemistry and materials science, as outlined in the requested article structure, are not present in the public research domain.

This absence of specific research findings for this compound means that detailed discussions on its potential role in the development of novel therapeutic agents, its application in the rational design of enzyme inhibitors, or its utility in strategies to overcome drug resistance cannot be substantiated with direct scientific evidence. Similarly, its exploration in materials science for the design of fluorescent probes, chemical sensors, or in catalyst development and support materials appears to be an uninvestigated area.

While the broader class of substituted phenylboronic acids has shown significant promise in these fields, it is crucial to note that the specific biological and chemical properties of a compound are highly dependent on its unique substitution pattern. The presence and positioning of the dichloro and methoxy groups on the phenyl ring of this compound would undoubtedly confer distinct electronic and steric properties. However, without dedicated studies, any discussion of its potential applications would be purely speculative and would not meet the required standards of a scientifically accurate and evidence-based article.

Therefore, while the framework for an article on this compound is well-defined, the foundational research required to populate its sections with factual and detailed findings is currently unavailable in the scientific literature. This highlights a potential area for future research, where the specific attributes of this compound could be synthesized and evaluated for a range of applications in medicinal chemistry and materials science.

Emerging Research Directions and Future Perspectives

Advancements in Materials Science and Engineering

Integration into Smart Materials and Functional Polymers

There is currently no specific, publicly available research detailing the integration of 3,4-Dichloro-2-methoxyphenylboronic acid into smart materials or functional polymers. While boronic acids, in general, are utilized in the development of responsive materials (e.g., glucose-sensing polymers), the unique contributions or potential applications of the dichlorinated and methoxy-substituted phenylboronic acid scaffold in this context have not been documented in peer-reviewed literature.

Role in Environmental Chemistry and Analysis

No specific studies were found that utilize this compound for the detection and quantification of environmental pollutants. The development of chemosensors for pollutants sometimes employs boronic acids for their ability to bind with diols, but research has not yet been published that specifically leverages the properties of this compound for this purpose.

Information regarding the use of this compound in environmental remediation strategies is not available in the current body of scientific literature. Research on boronic acid-based materials for remediation, such as capturing heavy metals or organic pollutants, has not specifically investigated this particular compound.

Bioconjugation and Bio-Orthogonal Chemistry

There is no published research on the application of this compound in bioconjugation or bio-orthogonal chemistry. Although the boronic acid functional group is known to interact with diols present in biomolecules, which is a principle used in bioconjugation, the specific use-cases, reaction kinetics, and orthogonality of this compound have not been explored.

Methodological Advancements in Boronic Acid Chemistry

No specific methods for the catalytic asymmetric synthesis of this compound have been reported in the literature. General methods for the asymmetric synthesis of boronic acids exist, but their application to produce enantiomerically enriched forms of this specific compound has not been documented.

Flow Chemistry and Continuous Processing

The integration of this compound into flow chemistry and continuous processing systems offers a multitude of potential advantages over conventional batch synthesis. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, provides superior control over reaction parameters, enhanced safety, and often, higher yields and purity. acs.org

High-throughput experimentation, coupled with rapid mass spectrometric analysis, can accelerate the optimization of reaction conditions for Suzuki-Miyaura reactions in a continuous flow setup. nih.gov This approach allows for the rapid screening of catalysts, solvents, and bases, facilitating the identification of optimal conditions for the use of this compound in a flow system. nih.gov Furthermore, the use of packed-bed reactors with immobilized palladium catalysts can simplify product purification and catalyst recycling, adding to the economic and environmental benefits of continuous processing. rsc.org

Table 1: Potential Advantages of Utilizing this compound in Flow Chemistry

| Feature | Potential Advantage | Scientific Rationale |

| Enhanced Safety | Reduced risk of handling hazardous materials and controlling exothermic reactions. | Small reaction volumes in microreactors minimize the potential for thermal runaways. |

| Improved Yield and Selectivity | Higher conversion rates and fewer byproducts. | Precise control over reaction parameters such as temperature, pressure, and stoichiometry. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | Scaling up is achieved by running the flow reactor for longer periods or by parallelizing multiple reactors. |

| Process Automation | Automated synthesis and in-line monitoring for consistent product quality. | Integration of pumps, sensors, and control software enables unattended operation. |

Sustainable and Atom-Economical Transformations

The principles of green chemistry, particularly the concepts of sustainability and atom economy, are increasingly influencing the design of synthetic routes. Arylboronic acids, including this compound, are well-positioned to contribute to these sustainable practices.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric for green chemistry. jocpr.com The Suzuki-Miyaura reaction, a primary application for this compound, is inherently more atom-economical than many other cross-coupling methods. jocpr.comresearchgate.net Future research is likely to focus on further enhancing the atom economy of these reactions by developing more efficient catalytic systems and minimizing waste generation.